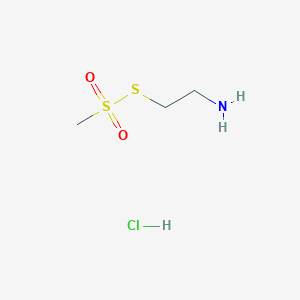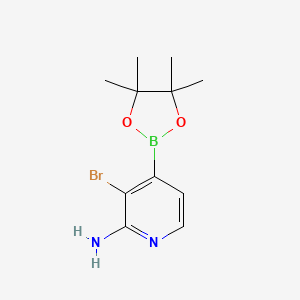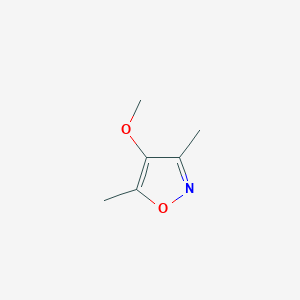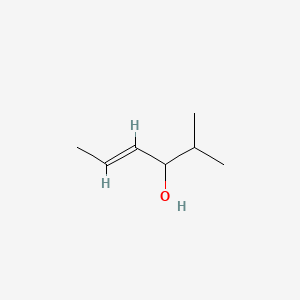
Dimethyl2-(hydroxymethyl)terephthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl2-(hydroxymethyl)terephthalate is an organic compound that belongs to the family of terephthalates. It is a derivative of terephthalic acid, where two methyl groups and a hydroxymethyl group are attached to the aromatic ring. This compound is primarily used in the production of polyesters and other polymeric materials due to its ability to form strong ester bonds.
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl2-(hydroxymethyl)terephthalate can be synthesized through the esterification of terephthalic acid with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to the boiling point of methanol, allowing the esterification process to proceed efficiently. The reaction can be represented as follows:
Terephthalic acid+2Methanol→this compound+Water
Industrial Production Methods
In industrial settings, the production of this compound often involves the methanolysis of polyethylene terephthalate (PET) waste. This process includes treating PET with methanol under conditions sufficient to depolymerize the polyester and form this compound along with other by-products .
化学反应分析
Types of Reactions
Dimethyl2-(hydroxymethyl)terephthalate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of dimethyl terephthalate.
Reduction: The ester groups can be reduced to form alcohols.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the hydroxymethyl group.
Major Products Formed
Oxidation: Dimethyl terephthalate.
Reduction: this compound alcohol derivatives.
Substitution: Various substituted terephthalate derivatives depending on the nucleophile used.
科学研究应用
Dimethyl2-(hydroxymethyl)terephthalate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polyesters and copolyesters.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its use in the development of biodegradable medical implants and devices.
Industry: Utilized in the production of high-performance materials, including fibers, films, and coatings
作用机制
The mechanism by which Dimethyl2-(hydroxymethyl)terephthalate exerts its effects is primarily through the formation of ester bonds. The hydroxymethyl group can participate in esterification reactions, forming strong covalent bonds with other molecules. This property is crucial in the formation of polymeric materials, where the compound acts as a building block, linking monomer units together to form long polymer chains .
相似化合物的比较
Similar Compounds
Dimethyl terephthalate: Lacks the hydroxymethyl group, making it less reactive in certain esterification reactions.
Bis(2-hydroxyethyl) terephthalate: Contains two hydroxyl groups, making it more hydrophilic and suitable for different applications.
Polyethylene terephthalate: A polymer formed from terephthalic acid and ethylene glycol, widely used in packaging and textiles
Uniqueness
Dimethyl2-(hydroxymethyl)terephthalate is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and versatility in chemical reactions. This functional group allows for additional modifications and applications, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C11H12O5 |
|---|---|
分子量 |
224.21 g/mol |
IUPAC 名称 |
dimethyl 2-(hydroxymethyl)benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C11H12O5/c1-15-10(13)7-3-4-9(11(14)16-2)8(5-7)6-12/h3-5,12H,6H2,1-2H3 |
InChI 键 |
SSWFAVXJKYVSQY-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


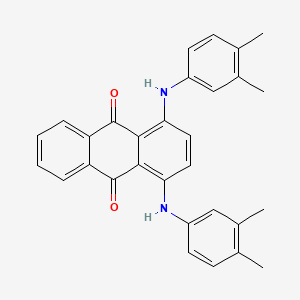
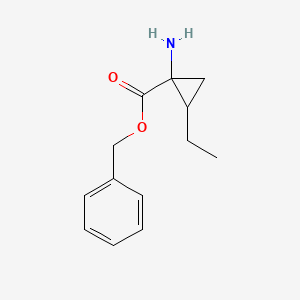
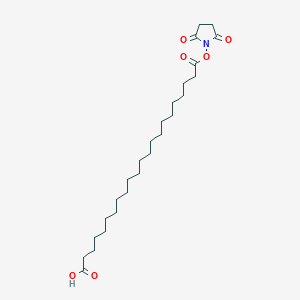
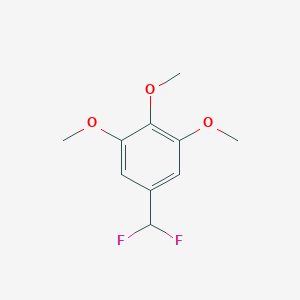
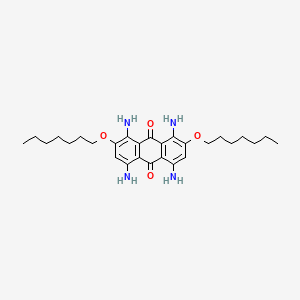
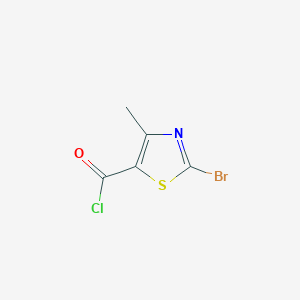
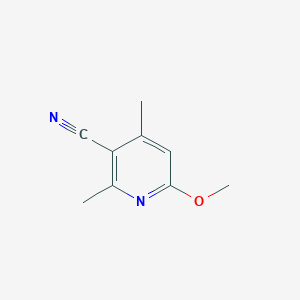
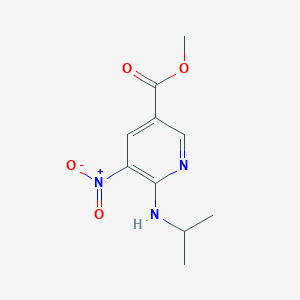
![3,4,7,8-Tetrahydropyrimido[5,4-d]pyrimidine](/img/structure/B13123383.png)
